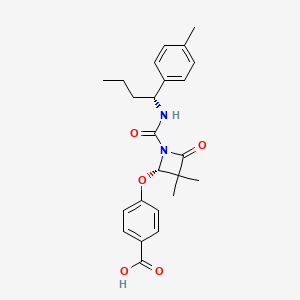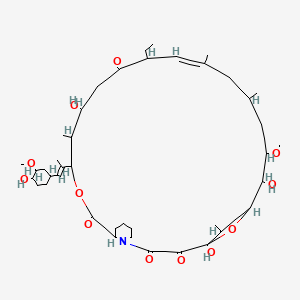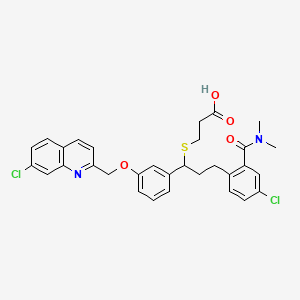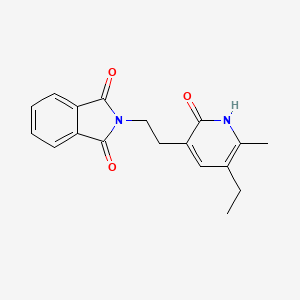
羟脯氨酸
描述
Hydroxyproline is a neutral heterocyclic protein amino acid. It is found in collagen and is common in many gelatin products . It is formed upon hydrolysis of connective-tissue proteins such as collagen (about 14 percent by weight) and elastin . Hydroxyproline is mostly used as a diagnostic marker of bone turnover and liver fibrosis .
Synthesis Analysis
Hydroxyproline is produced by hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis (as a post-translational modification). The enzyme catalyzed reaction takes place in the lumen of the endoplasmic reticulum . Free L-proline is hydroxylated by proline hydroxylase to form trans-4-L-Hyp, followed by epimerization to cis-4-D-Hyp by Hyp epimerase before or after incorporation into the peptide form .
Molecular Structure Analysis
Hydroxyproline differs from proline by the presence of a hydroxyl (OH) group attached to the gamma carbon atom . The molecular formula of Hydroxyproline is C5H9NO3 . A study provides a comprehensive understanding of the protein profile containing Hyp PTMs in human plasma and shows the future perspective of identifying and discriminating Hyp PTM in the normal and the diseased proteomes .
Chemical Reactions Analysis
All naturally occurring hydroxyproline isomers can be produced by using suitable hydroxylases in a highly regio- and stereo-selective manner . Hydroxyproline as well as proline and glycine are the major components of collagen. Collagen is one of the main building blocks of connective tissue such as skin, bone, and cartilage .
Physical And Chemical Properties Analysis
Hydroxyproline is soluble in water. It is slightly soluble in ethanol and insoluble in ether . Enzymatic gelatin exhibits neutral isoelectric points of 7.4–7.8, higher imino acid content (21.85%, on average), and excellent emulsifying properties, thermal stability, and foaming properties (181%, on average), but lower water absorption properties (5.8 g‧g −1, on average) .
科学研究应用
Role in Animal Metabolism and Nutrition
Hydroxyproline plays a significant role in animal metabolism and nutrition . It is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . This imino acid and its minor analogue trans-3-hydroxy-l-proline are formed from the post-translational hydroxylation of proteins . They can scavenge reactive oxygen species and have both structural and physiological significance in animals .
Cell Signaling
The formation of trans-4-hydroxy-l-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .
Collagen Synthesis
Supplementing trans-4-hydroxy-l-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This new knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .
Post-Translational Modification
Hydroxyproline is produced by the post-translational modification of proline in collagen, and a few other proteins, by prolyl hydroxylase enzymes . Although this post-translational modification occurs in a limited number of proteins, its biological significance cannot be overestimated .
Catabolism of Hydroxyproline
Hydroxyproline should be catabolized following protein degradation . A cascade of reactions leads to the production of two deleterious intermediates: glyoxylate and hydrogen peroxide, which need to be immediately converted . The enzymes involved in hydroxyproline catabolism are located in specific compartments: mitochondria and peroxisomes .
Genetic Diseases and Treatment
Disturbances in hydroxyproline catabolism, due to genetic aberrations, may lead to a severe disease (primary hyperoxaluria), which often impairs kidney function . Significant advances in substrate reduction therapy using small interference RNA led to a breakthrough in primary hyperoxaluria type 1 treatment .
Enzymatic Reactions and Microorganisms
A variety of enzymes in several microorganisms have been identified that are more catalytically efficient at proline hydroxylation . This discovery could have potential applications in biotechnology and synthetic biology .
作用机制
Target of Action
Hydroxyproline is a neutral heterocyclic protein amino acid . It is a major component of the protein collagen , which is one of the main building blocks of connective tissue such as skin, bone, and cartilage . Thus, its primary targets are these tissues, particularly when they are damaged .
Mode of Action
Hydroxyproline is produced by the hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis . This post-translational modification takes place in the lumen of the endoplasmic reticulum . In the canonical collagen Xaa-Yaa-Gly triad (where Xaa and Yaa are any amino acid), a proline occupying the Yaa position is hydroxylated to give a Xaa-Hyp-Gly sequence . This modification of the proline residue increases the stability of the collagen triple helix .
Biochemical Pathways
Hydroxyproline and its minor analogue trans-3-hydroxyproline are formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, most of the collagen-derived trans-4-hydroxyproline is catabolized to glycine via the trans-4-hydroxyproline oxidase pathway, and trans-3-hydroxyproline is degraded via the trans-3-hydroxyproline dehydratase pathway to ornithine and glutamate . This conserves dietary and endogenously synthesized proline and arginine .
Result of Action
The presence of hydroxyproline in collagen increases the stability of the collagen triple helix . This is crucial for the repair of damaged connective tissues such as skin, bone, and cartilage . Hydroxyproline is also used as a diagnostic marker of bone turnover and liver fibrosis .
Action Environment
The action of hydroxyproline can be influenced by various environmental factors. For instance, the formation of hydroxyproline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .
未来方向
New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health and well-being of humans and other animals . Hydroxyproline increases levels of HIF-1α presumably by inhibiting its degradation. These new findings allow the suggestion that there is a regulatory axis from glutamine to proline and collagen synthesis, and the release of free hydroxyproline can feed back on the HIF pathway .
属性
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-07-4 | |
| Record name | L-Proline, 4-hydroxy-, (4R)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10883225 | |
| Record name | Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Hydroxyproline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14832 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hydroxyproline | |
CAS RN |
618-28-0, 51-35-4 | |
| Record name | DL-Hydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Hydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Hydroxyproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB44WO89X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
274°C, 274 - 275 °C | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ascorbic acid deficiency (scurvy) affect collagen synthesis and hydroxyproline levels?
A1: Ascorbic acid is crucial for prolyl hydroxylase, the enzyme responsible for converting proline to hydroxyproline. In scurvy, this conversion is impaired, leading to the formation of partially hydroxylated collagen. [] This unstable collagen is prone to degradation, explaining the reduced collagen levels and increased urinary excretion of hydroxyproline-deficient peptides observed in scurvy. []
Q2: What is the significance of the hydroxyproline:creatinine ratio in urine?
A2: This ratio is a valuable marker of collagen metabolism, reflecting the balance between collagen synthesis and degradation. It's particularly useful in assessing growth disorders in children, as urinary hydroxyproline excretion correlates with growth velocity. [, , ] Elevated levels of this ratio can indicate increased collagen breakdown, as seen in certain medical conditions. [, , ]
Q3: Does the location of hydroxyproline within collagen affect its stability?
A4: Yes, the position of hydroxyproline within the collagen triple helix influences stability. While 4-hydroxyproline in the Y position of the Gly-X-Y triplet repeat is known to enhance stability, its presence in the X position, as seen in the cuticle collagen of Riftia pachyptila, can decrease stability. []
Q4: How is hydroxyproline metabolism implicated in hepatocellular carcinoma (HCC)?
A5: Research suggests that proline metabolism, including hydroxyproline, is significantly altered in HCC. [] Hypoxia, a common feature of the tumor microenvironment, upregulates proline synthesis and leads to hydroxyproline accumulation. [] This accumulation promotes tumor progression and resistance to the chemotherapy drug sorafenib. []
Q5: Can hydroxyproline levels serve as a potential biomarker for early-onset myocardial infarction (MI)?
A6: Preliminary research using high-performance liquid chromatography coupled with mass spectrometry suggests that decreased serum levels of 4-hydroxyproline are associated with MI. [] This finding points to 4-hydroxyproline as a potential biomarker for early MI detection, though further validation is needed. []
Q6: What role does hydroxyproline play in wound healing?
A7: Hydroxyproline is a major component of collagen, which provides structural support during wound healing. Studies on rat models show that the level of mucosal hydroxyproline peaks during the early stages of healing after gastric lesions. [] While some antiulcer drugs may delay healing and affect hydroxyproline levels, others, like sucralfate, promote healing without significantly impacting hydroxyproline. []
Q7: How is hydroxyproline metabolism linked to the Hypoxia-Inducible Factor (HIF) pathway?
A8: Hydroxyproline metabolism and the HIF pathway, crucial for cellular adaptation to low oxygen, are interconnected. Hydroxyproline, specifically trans-4-hydroxy-L-proline, can inhibit the enzyme ALDH4A1, responsible for proline and hydroxyproline degradation. [] This inhibition could indirectly influence HIF activity. [] Additionally, increased hydroxyproline levels can stabilize HIF-1α, likely by inhibiting its degradation, further linking hydroxyproline to the HIF response. []
Q8: How is hydroxyproline quantified in biological samples?
A9: Various methods are employed for hydroxyproline quantification. These include colorimetric assays, often based on the oxidation of hydroxyproline to a pyrrole derivative, and chromatographic techniques like high-performance liquid chromatography (HPLC). [, , ] These methods can be coupled with various detection methods, including UV detection, for accurate quantification. []
Q9: What are the challenges and considerations when measuring hydroxyproline?
A10: Accurate hydroxyproline measurement requires careful consideration of potential sources of error. For instance, diet can significantly influence urinary hydroxyproline levels. [] Analytical methods should be rigorously validated for accuracy, precision, and specificity to ensure reliable results. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)


![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)



![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)
![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)
![3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B1673917.png)

![Sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate](/img/structure/B1673919.png)